2-(3-isothiocyanatophenyl)acetic acid
Description
Properties
CAS No. |
15166-33-3 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isothiocyanatophenyl)acetic acid typically involves the reaction of 3-isothiocyanatobenzyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 3-isothiocyanatobenzyl bromide with potassium acetate in acetic acid, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-isothiocyanatophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and thiocarbamates.
Scientific Research Applications
2-(3-isothiocyanatophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-isothiocyanatophenyl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, including the inhibition of enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Phenylacetic Acid Derivatives
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Br, I) increase adjacent C-C-C angles (e.g., 121.5° for Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) compared to electron-donating groups (e.g., OMe: 118.2°) .
- Spatial Arrangement : The acetic acid group in brominated derivatives tilts significantly from the phenyl ring plane (78.15°), likely due to steric and electronic interactions . In contrast, planar systems like benzisothiazolone derivatives may restrict rotation.
Hydrogen Bonding and Crystal Packing
- 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O-H···O dimers (R²²(8) motif), stabilized by strong hydrogen bonds .
- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibits O-H···O dimers and weak C-H···C interactions, demonstrating how bulky substituents influence packing .
- 2-(3-Isothiocyanatophenyl)acetic acid may engage in unique interactions via the -NCS group (e.g., hydrogen bonding with S or N atoms), though this requires experimental validation.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-isothiocyanatophenyl)acetic acid, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves introducing the isothiocyanate (-N=C=S) group to a phenylacetic acid precursor. A common approach is reacting 3-aminophenylacetic acid with thiophosgene (CSCl₂) or its safer equivalents (e.g., 1,1'-thiocarbonyldiimidazole) in anhydrous dichloromethane or tetrahydrofuran under nitrogen. Critical parameters include:
- Temperature control (0–5°C to minimize side reactions).
- Stoichiometry (1:1.2 molar ratio of amine to thiophosgene).
- pH adjustment (maintaining mildly basic conditions with NaHCO₃ to trap HCl).
Post-reaction, purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) is essential .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential sensitization. For spills, neutralize with 10% sodium bicarbonate before disposal .
- Storage: Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccate to prevent hydrolysis of the isothiocyanate group .
- Stability monitoring: Conduct periodic FT-IR analysis to detect degradation (e.g., loss of N=C=S peak at ~2050 cm⁻¹) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- NMR:
- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), acetic acid protons (δ 3.6–3.8 ppm for CH₂).
- ¹³C NMR: Isothiocyanate carbon (δ ~130 ppm, distinct from isocyanates at ~120 ppm).
- FT-IR: N=C=S stretch at ~2050 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹.
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
Methodological Answer:
- Solvent screening: Test polar aprotic solvents (e.g., DMF) for enhanced thiophosgene solubility.
- Catalysis: Add catalytic pyridine to scavenge HCl and drive the reaction.
- Kinetic monitoring: Use in-situ FT-IR to track N=C=S formation and adjust reagent addition rates.
- Workflow refinement: Employ flow chemistry for precise temperature control and reduced side-product formation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- DFT calculations: Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify misassigned peaks.
- X-ray crystallography: Resolve structural ambiguities (e.g., conformation of the isothiocyanate group) by growing single crystals in ethyl acetate/hexane and analyzing hydrogen-bonding motifs (e.g., R₂²(8) dimers) .
- Dynamic NMR: Perform variable-temperature studies to detect hindered rotation in the phenyl-isothiocyanate moiety .
Q. What crystallographic methods are employed to determine the molecular structure and hydrogen-bonding motifs of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Use Mo Kα radiation (λ = 0.71073 Å) to collect data at 200 K. Refine structures with SHELX, applying riding models for H-atoms (Uiso = 1.2–1.5×Ueq of parent atoms).
- Hydrogen-bond analysis: Identify O-H···N=C interactions (2.6–2.8 Å) and classify motifs using graph-set notation (e.g., dimeric R₂²(8) patterns). Compare with Cambridge Structural Database entries for analogous acids .
Q. How does the electronic nature of the isothiocyanate group influence the reactivity and stability of the compound under various experimental conditions?
Methodological Answer:
- Electrophilicity: The -N=C=S group is susceptible to nucleophilic attack (e.g., by amines or water). Stability assays in buffered solutions (pH 2–12) can map degradation pathways.
- Electronic effects: Electron-withdrawing nature of -N=C=S increases acidity of the adjacent acetic acid proton (pKa ~2.5–3.0), affecting solubility and coordination chemistry.
- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C in inert atmospheres) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
